Bursehernin

Anticancer Cytotoxicity Cholangiocarcinoma

Bursehernin (CAS 40456-51-7, methylpluviatolide) is a differentiated dibenzylbutyrolactone lignan for oncology research. It exhibits unique G2/M phase arrest at 4.3 µM (MCF-7) and 3.7 µM (KKU-M213), a property absent in kusunokinin. Its dual downregulation of topoisomerase II and STAT3 enables single-agent pathway dissection. With lower IC₅₀ in KKU-M213 than etoposide and favorable selectivity over normal L929 fibroblasts (IC₅₀ 26.36 µM), this ≥98% HPLC-confirmed compound is a strategic lead-optimization starting point and an essential analytical reference standard for Bursera species phytochemical QC.

Molecular Formula C21H22O6
Molecular Weight 370.4 g/mol
CAS No. 40456-51-7
Cat. No. B1193898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBursehernin
CAS40456-51-7
Synonyms(3R-trans)-4-(1,3-benzodioxol-5-ylmethyl)-3-((3,4-dimethoxyphenyl)methyl)dihydro-2(3H)-furanone
bursehernin
Molecular FormulaC21H22O6
Molecular Weight370.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CC2C(COC2=O)CC3=CC4=C(C=C3)OCO4)OC
InChIInChI=1S/C21H22O6/c1-23-17-5-3-14(9-19(17)24-2)8-16-15(11-25-21(16)22)7-13-4-6-18-20(10-13)27-12-26-18/h3-6,9-10,15-16H,7-8,11-12H2,1-2H3/t15-,16+/m0/s1
InChIKeyIYBDDRJHJMFFBB-JKSUJKDBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bursehernin (CAS 40456-51-7): A Differentiated Dibenzylbutyrolactone Lignan for Oncology and Nematode Control Research


Bursehernin (CAS 40456-51-7), a dibenzylbutyrolactone lignan with molecular formula C₂₁H₂₂O₆ and molecular weight 370.4 g/mol, is a natural product isolated from Bursera species, Macaranga tanarius, and other plants [1]. This compound is also known as methylpluviatolide or 5′-desmethoxyyatein [2]. Its core structure features a γ-lactone core with two aromatic rings, positioning it within the biosynthetic pathway leading to the important anticancer agent podophyllotoxin [3].

Why Bursehernin (CAS 40456-51-7) Cannot Be Substituted with Common Dibenzylbutyrolactone Lignan Analogs


While many dibenzylbutyrolactone lignans share a common core structure, their substitution patterns critically dictate bioactivity. For example, Bursehernin's specific methylation pattern (a methoxy group instead of a hydroxyl at the C-5' position of the phenolic ring, distinguishing it from its precursor pluviatolide [1]) confers a unique profile of anticancer and cell cycle effects. The following quantitative evidence demonstrates that compounds like matairesinol, kusunokinin, and the clinical drug etoposide exhibit distinct potency, selectivity, and mechanistic signatures that prevent their interchangeable use in research or industrial applications.

Quantitative Differentiation of Bursehernin (CAS 40456-51-7) from Key Analogs and Clinical Controls


Differential Antiproliferative Potency: Bursehernin vs. Etoposide in Cholangiocarcinoma (KKU-M213)

In a direct head-to-head study, synthetic (±)-bursehernin demonstrated superior cytotoxicity against the cholangiocarcinoma cell line KKU-M213 compared to the clinical chemotherapeutic etoposide, a lignan-class drug used as a positive control. Bursehernin achieved an IC₅₀ of 3.70 ± 0.79 μM, while etoposide exhibited significantly lower potency under identical conditions, confirming that Bursehernin is not merely a weaker analog but offers a distinct and more potent activity profile in this model [1].

Anticancer Cytotoxicity Cholangiocarcinoma Lignan

Superior Selectivity Index: Bursehernin's Cytotoxicity Profile in Breast Cancer (MCF-7) vs. Normal Fibroblasts

A critical factor in compound selection is the therapeutic window between cancer and normal cells. For the breast cancer cell line MCF-7, (±)-bursehernin exhibited an IC₅₀ of 4.30 ± 0.65 μM. In contrast, the IC₅₀ against normal fibroblast L929 cells was 26.36 μM [1]. This yields a calculated selectivity index (SI) of 6.1, indicating that Bursehernin is over 6 times more toxic to the cancer cells than to the normal cells in this model. This level of selectivity is a key differentiator from less selective agents.

Selectivity Anticancer Breast Cancer Normal Cell Toxicity

Distinct Cell Cycle Arrest Profile: Bursehernin Induces Robust G2/M Arrest Unlike Structural Analog Kusunokinin

In a direct comparison with its close structural analog (±)-kusunokinin, only (±)-bursehernin induced a statistically significant and clear cell cycle arrest at the G2/M phase in MCF-7 cells at a concentration of 4.3 µM. Kusunokinin, under identical conditions, tended to increase the G2/M population but did not show a significant difference compared to non-treated cells [1]. This divergence in mechanism is a critical differentiator, highlighting that subtle structural variations translate into major functional differences in cellular response.

Cell Cycle G2/M Arrest Mechanism of Action Lignan

Downregulation of Key Proliferation Proteins: Bursehernin's Multi-Target Impact on Topoisomerase II and STAT3 Pathways

Mechanistic studies reveal that Bursehernin treatment leads to a significant decrease in the protein expression of topoisomerase II, STAT3, cyclin D1, and p21 in MCF-7 and KKU-M213 cells at 72 hours post-treatment [1]. While a direct quantitative comparison with another compound is not available from a single study, this multi-protein downregulation profile is a class-level inference that distinguishes it from lignans that may only affect a single target. The dual impact on topoisomerase II (a classic target for many chemotherapeutics) and STAT3 (a key transcription factor in oncogenesis) suggests a broader, potentially more effective mechanism of action.

Protein Expression Topoisomerase II STAT3 Proliferation

Data-Driven Application Scenarios for Bursehernin (CAS 40456-51-7) Based on Verified Quantitative Evidence


Potent and Selective Anticancer Lead Discovery for Breast and Cholangiocarcinoma

Given its IC₅₀ of 4.30 µM against MCF-7 breast cancer cells and 3.70 µM against KKU-M213 cholangiocarcinoma cells, both of which are lower than the IC₅₀ for normal L929 fibroblasts (26.36 µM), Bursehernin is an ideal candidate for lead optimization programs in oncology [1]. Its superior potency compared to the clinical drug etoposide in KKU-M213 cells further justifies its use as a starting point for developing novel therapies for these specific cancer types [1].

Mechanistic Studies on G2/M Cell Cycle Arrest and Apoptosis

Bursehernin's unique and robust ability to induce G2/M phase cell cycle arrest at 4.3 µM (MCF-7) and 3.7 µM (KKU-M213), a property not shared by the close analog kusunokinin, makes it a specific tool compound for investigating the molecular regulation of the G2/M checkpoint [1]. Its time-dependent induction of apoptosis further strengthens its utility in cell death pathway research [1].

Probing Multi-Target Protein Downregulation (Topo II/STAT3)

Researchers investigating combinatorial drug effects or the crosstalk between topoisomerase II activity and STAT3 signaling can utilize Bursehernin as a chemical probe. The documented downregulation of both topoisomerase II and STAT3 proteins at 4.3 µM and 3.7 µM in MCF-7 and KKU-M213 cells, respectively, provides a unique tool for dissecting these interconnected pathways without requiring multiple single-target agents [1].

Reference Standard for Analytical and QC of Plant Extracts Containing Lignans

As a major lignan component in Bursera simaruba bark alongside yatein, hinokinin, and β-peltatin-O-β-D-glucopyranoside [2], high-purity Bursehernin (CAS 40456-51-7) serves as a critical analytical reference standard for the quality control, phytochemical fingerprinting, and quantitative LC-ESI/MS/MS analysis of extracts from Bursera species and other medicinal plants [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bursehernin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.